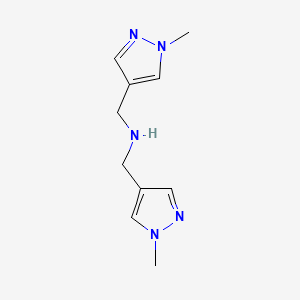

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-14-7-9(5-12-14)3-11-4-10-6-13-15(2)8-10/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTACVGYINTLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Potential of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine: A Technical Guide for Advanced Research

For researchers and innovators in drug discovery and materials science, the exploration of novel heterocyclic compounds is a cornerstone of progress. Among these, pyrazole derivatives stand out for their versatile applications, from potent pharmacological agents to robust ligands in coordination chemistry.[1] This guide focuses on a specific, yet underexplored molecule: Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. As of the latest database reviews, a dedicated CAS number for this compound has not been assigned, suggesting its novelty and the untapped potential for pioneering research.

This document serves as an in-depth technical guide, providing a scientifically-grounded framework for the synthesis, characterization, and potential applications of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. We will proceed from a foundational understanding of its constituent moieties to a proposed synthetic protocol and an exploration of its prospective utility in drug development.

Compound Profile and Structural Rationale

The target molecule, Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, is a secondary amine symmetrically substituted with two (1-methyl-1H-pyrazol-4-yl)methyl groups. Understanding the properties of its building blocks is key to predicting its behavior.

| Component | Key Characteristics | CAS Number |

| (1-methyl-1H-pyrazol-4-yl)methanamine | Primary amine, pyrazole heterocycle | 400877-05-6[2] |

| Pyrazole Ring | Aromatic heterocycle, known for coordinating with metal ions and forming hydrogen bonds.[1] | N/A |

The symmetrical arrangement of the two pyrazole rings around a central amine nitrogen suggests a high potential for this molecule to act as a bidentate ligand in coordination chemistry. This structural feature is often associated with enhanced biological activity in related bis-pyrazole compounds.[3]

Caption: Chemical structure of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.

Proposed Synthesis Pathway: A Step-by-Step Protocol

Given the absence of a documented synthesis for the title compound, we propose a robust and logical pathway based on established methodologies for analogous bis-pyrazole derivatives.[3] The proposed synthesis involves a reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with (1-methyl-1H-pyrazol-4-yl)methanamine.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This intermediate can be prepared from 1-methyl-1H-pyrazole through a Vilsmeier-Haack reaction.

Protocol:

-

To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

-

Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 1-methyl-1H-pyrazole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

-

The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.

Step 2: Reductive Amination to Yield Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine

Protocol:

-

In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and (1-methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6, 1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.[2]

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction to 0 °C and add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

The crude product can be purified by silica gel column chromatography to yield the final compound.

Caption: Proposed two-step synthesis workflow for the target compound.

Potential Applications in Drug Development and Research

While experimental data for Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is not yet available, we can extrapolate its potential applications based on the extensive research into related pyrazole and bis-pyrazole structures.

-

Anticancer Agents: Many bis-pyrazole derivatives, particularly when complexed with metal ions like copper(II), have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[1] The bidentate nature of the target compound makes it an excellent candidate for forming such metal complexes.

-

Antimicrobial Properties: The pyrazole nucleus is a common scaffold in antimicrobial drug discovery. The ability of bis-pyrazoles to chelate metal ions can be crucial for their antimicrobial activity, as this can disrupt essential metallic cofactors in microbial enzymes.[1]

-

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrazole rings and the central amine provide multiple coordination sites, making this compound a versatile ligand for creating novel metal-organic frameworks (MOFs) and catalysts.[1] These could have applications in materials science and as catalysts for organic synthesis.

Self-Validating Experimental Design

To ensure the successful synthesis and characterization of this novel compound, a self-validating experimental approach is crucial.

| Stage | Technique | Purpose | Expected Outcome |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Track the consumption of starting materials and the formation of the product. | Appearance of a new spot corresponding to the product with a distinct Rf value. |

| Purification | Column Chromatography | Isolate the target compound from unreacted starting materials and byproducts. | A pure fraction of the desired compound. |

| Structural Elucidation | ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure and connectivity of the atoms. | Spectra consistent with the proposed structure, showing characteristic peaks for the pyrazole rings, methylene bridges, and methyl groups. |

| Molecular Weight Confirmation | Mass Spectrometry (MS) | Determine the molecular weight of the synthesized compound. | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₇N₅. |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the final compound. | A single major peak indicating high purity. |

By adhering to this rigorous analytical workflow, researchers can have high confidence in the identity and purity of the synthesized Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, laying a solid foundation for subsequent biological and chemical investigations.

Conclusion

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine represents a promising yet uncharted territory in chemical research. While a CAS number is not yet assigned, this guide provides a clear and scientifically sound roadmap for its synthesis and characterization. The structural features of this molecule strongly suggest its potential as a valuable ligand in coordination chemistry and as a scaffold for the development of novel therapeutic agents. The protocols and insights provided herein are intended to empower researchers to explore this novel compound and unlock its full scientific potential.

References

- Smolecule. (2024). Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine.

-

Al-Hourani, B., Al-Zaqri, N., Al-Ghorbani, M., & Al-Salahi, R. (2022). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. PMC. Retrieved from [Link]

-

PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

Sources

- 1. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]

- 2. (1-methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | CID 671225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide: NNN Tridentate Ligands Containing Pyrazole Groups

Executive Summary

This guide provides a comprehensive technical analysis of NNN tridentate ligands incorporating pyrazole moieties, with a specific focus on 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives. These ligand systems represent a cornerstone in modern coordination chemistry due to their tunable electronic properties, robust thermal stability, and versatility in stabilizing metal ions in various oxidation states.

This document is structured for researchers in catalysis, materials science (spin-crossover systems), and medicinal inorganic chemistry. It moves beyond basic definitions to explore synthetic methodologies, mechanistic underpinnings of catalysis, and structure-activity relationships (SAR) in drug development.

Ligand Architecture and Design Principles

The "NNN" designation refers to a tridentate binding mode where three nitrogen atoms coordinate to a central metal ion. In pyrazole-based systems, the central donor is typically a pyridine nitrogen, flanked by two pyrazole nitrogen donors.

Structural Classification

The two dominant classes of neutral NNN pyrazole ligands are:

-

2,6-Bis(pyrazol-1-yl)pyridine (bpp): The pyrazoles are attached via the nitrogen atom (

).[1][2] These are chemically robust and lack acidic protons on the coordinating ring. -

2,6-Bis(pyrazol-3-yl)pyridine: The pyrazoles are attached via the carbon atom (

). These often contain an NH group (

Electronic and Steric Tuning

-

Field Strength: Pyrazoles are generally strong

-donors and moderate -

Steric Modulation: Substituents at the 3-position of the pyrazole ring (proximal to the metal) drastically affect the metal-ligand bond distance and coordination geometry (e.g., inducing High-Spin states in Fe(II) complexes).

Figure 1: Structural classification of NNN pyrazole ligands distinguishing between N-linked (inert) and C-linked (protic) systems.

Synthetic Methodologies

Reliable synthesis is the bottleneck of application. Below are the optimized protocols for the two primary ligand classes.

Protocol A: Synthesis of 2,6-Bis(pyrazol-1-yl)pyridine (bpp)

This method utilizes a nucleophilic aromatic substitution (

-

Reagents: 2,6-Dichloropyridine or 2,6-Dibromopyridine, Pyrazole (or substituted derivative), Base (NaH or KOH).

-

Solvent: Diglyme (diethylene glycol dimethyl ether) or dry DMF.

-

Conditions: Anhydrous, inert atmosphere (

), High temperature (100–140 °C).

Step-by-Step Workflow:

-

Deprotonation: Suspend NaH (2.2 equiv) in dry diglyme at 0 °C. Slowly add pyrazole (2.2 equiv). Stir until

evolution ceases (formation of sodium pyrazolide). -

Coupling: Add 2,6-dichloropyridine (1.0 equiv) to the mixture.

-

Heating: Heat to 110 °C for 24–48 hours. The reaction is monitored by TLC (SiO2, Ethyl Acetate/Hexane).

-

Workup: Cool to room temperature. Pour into ice water. The product often precipitates as a white solid.

-

Purification: Filtration followed by recrystallization from ethanol or sublimation if high purity is required for SCO applications.

Protocol B: Synthesis of Protic Pyrazole Ligands

This method relies on the condensation of hydrazines with diacetylpyridine.

-

Reagents: 2,6-Diacetylpyridine, Hydrazine hydrate (or substituted hydrazine).

-

Solvent: Ethanol or Methanol.

-

Conditions: Reflux, catalytic acid (Acetic acid).

Step-by-Step Workflow:

-

Mixing: Dissolve 2,6-diacetylpyridine in ethanol.

-

Condensation: Add hydrazine hydrate (excess, >2.5 equiv) dropwise.

-

Cyclization: Reflux for 6–12 hours. The intermediate hydrazone cyclizes to form the pyrazole ring.

-

Isolation: Cool to precipitate the ligand. Wash with cold ethanol.

Figure 2: Synthetic pathways for generating N-linked versus C-linked tridentate pyrazole ligands.

Spin Crossover (SCO) Materials: Iron(II) Complexes[1][3][4][5][6]

Iron(II) complexes (

Mechanism and Tuning

The SCO behavior is governed by the ligand field splitting energy (

-

LS State:

(Electrons paired in -

HS State:

(Electrons occupy

Critical Design Factor: The "bite angle" of the tridentate ligand.

-

Ideal octahedral geometry requires

N-Fe-N angles. -

bpp ligands typically impose a constrained angle (~155–160° for N-Fe-N trans).

-

Modification: Adding bulky groups (e.g., mesityl) on the pyrazole creates steric clash, elongating Fe-N bonds, weakening the field, and stabilizing the HS state. Conversely, electron-withdrawing groups on the pyridine can stabilize the LS state via stronger back-bonding.

Data Comparison: Substituent Effects

| Ligand Derivative | Substituent (R) | T(1/2) (K) | Hysteresis | State at RT |

| bpp | H | ~260 K | Abrupt | LS/HS mix |

| bpp-COOH | -COOH (Pyridine) | ~380 K | Yes | LS |

| bpp-Me | -CH3 (Pyrazole) | < 150 K | No | HS |

| bpp-OMe | -OMe (Pyridine) | ~200 K | No | HS |

Table 1: Influence of substituents on the spin transition temperature (

Catalytic Applications

Manganese-Catalyzed Hydrogen Borrowing

Manganese(I) complexes with NNN pyrazole ligands have emerged as sustainable alternatives to noble metals (Ru, Ir) for "hydrogen borrowing" alkylation.

Mechanism:

-

Dehydrogenation: The catalyst removes

from an alcohol, forming a ketone/aldehyde. -

Condensation: The ketone reacts with an amine or another ketone to form an unsaturated intermediate.

-

Hydrogenation: The catalyst returns the "borrowed"

to the intermediate, forming the final alkylated product.

Key Catalyst: [Mn(NNN)(CO)3Br]

-

Ligand: 2,6-bis(pyrazolyl)pyridine or related aminopyrazole pincers.[2]

-

Activity: Effective for

-alkylation of ketones with alcohols.[3] -

Advantage: Operates via metal-ligand cooperation if an NH moiety is present (protic arm), allowing proton transfer without changing the metal oxidation state.[4]

Figure 3: Simplified Hydrogen Borrowing cycle catalyzed by Mn-NNN complexes.

Medicinal Applications: Metallodrugs

Complexes of Cu(II) and Ni(II) with pyrazole-based NNN ligands exhibit potent anticancer activity, particularly against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines.

Mechanism of Action

-

DNA Intercalation: The planar NNN aromatic system allows the complex to slide between DNA base pairs.

-

Oxidative Cleavage: In the presence of reductants (like ascorbic acid inside cells), Cu(II) is reduced to Cu(I), which then reacts with

to generate Reactive Oxygen Species (ROS) such as hydroxyl radicals (

Experimental Validation (Cytotoxicity Assay)

To validate the efficacy of a new NNN-metal complex:

-

Cell Line: MCF-7 (Human breast adenocarcinoma).[5]

-

Control: Cisplatin (Standard positive control).

-

Method: MTT Assay.

-

Incubate cells with varying concentrations (0.1–100

) of the complex for 48h. -

Add MTT reagent; viable cells reduce it to purple formazan.

-

Measure absorbance at 570 nm.

-

Calculate

(concentration inhibiting 50% growth).

-

-

Target Metric: Promising candidates show

.

References

-

Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. ACS Omega, 2022.[6] Link

-

Heteroleptic Iron(II) Spin-Crossover Complexes Based on a 2,6-Bis(pyrazol-1-yl)pyridine-type Ligand. Inorganic Chemistry, 2019.[1][7] Link

-

Synthesis, Characterization and Application of NNN Pincer Manganese Complexes. Molecules, 2025. Link

-

Pyrazole–pyridine–pyrazole (NNN) ruthenium(II) complex catalyzed acceptorless dehydrogenation. Dalton Transactions, 2023. Link

-

Synthesis and cytotoxicity against tumor cells of pincer N-heterocyclic ligands. Dalton Transactions, 2021. Link

-

Copper(II) complexes with tridentate pyrazole-based ligands: synthesis, characterization, DNA cleavage. Journal of Inorganic Biochemistry, 2011. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Spin-Crossover in Supramolecular Iron(II)-2,6-bis(1 H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine molecular weight and formula

Executive Summary & Molecular Identity

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is a symmetric secondary amine featuring two (1-methyl-1H-pyrazol-4-yl)methyl arms attached to a central nitrogen atom. This molecule serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, and as a flexible bidentate ligand in coordination chemistry. Its structural isomerism (specifically the 4-position attachment) distinguishes it from the more common 3-yl analogs, offering unique steric and electronic properties for metal binding and active site interactions.

Physicochemical Profile[1]

| Property | Value | Notes |

| IUPAC Name | N-((1-methyl-1H-pyrazol-4-yl)methyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine | Symmetric secondary amine |

| Molecular Formula | C₁₀H₁₅N₅ | |

| Molecular Weight | 205.26 g/mol | Calculated (C: 120.11, H: 15.12, N: 70.04) |

| Exact Mass | 205.1327 Da | Monoisotopic |

| Physical State | Viscous oil or low-melting solid | Dependent on purity/salt form |

| Solubility | Soluble in MeOH, DCM, DMSO | Moderate water solubility (pH dependent) |

| pKa (Calc) | ~8.5 - 9.5 (Secondary Amine) | Pyrazole N is weakly basic (pKa ~2.5) |

Structural Analysis & Isomerism

The molecule consists of two 1-methylpyrazole rings linked at the C4 position via methylene bridges to a central secondary amine.

Connectivity & Geometry

-

Pyrazole Ring: The 5-membered aromatic ring contains two nitrogen atoms at positions 1 and 2. The methyl group is at N1.[1]

-

Linkage: The methylene bridge (-CH₂-) connects C4 of the pyrazole to the central amine (-NH-).

-

Symmetry: The molecule possesses C₂ symmetry (in its lowest energy conformation), making the two pyrazole arms chemically equivalent in achiral environments (e.g., simplified NMR spectra).

Isomeric Distinction (Critical)

Researchers must distinguish this 4-yl isomer from the 3-yl and 5-yl analogs.

-

4-yl (Para-like): The connection is opposite the N1-methyl group, creating a linear, extended geometry. This reduces steric hindrance around the central nitrogen but increases the "bite angle" in metal coordination.

-

3-yl/5-yl (Meta/Ortho-like): These isomers have bent geometries that favor different binding modes (e.g., tridentate "scorpionate" mimics).

[3]

Synthesis Protocol

The most robust route to Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is the Reductive Amination of 1-methyl-1H-pyrazole-4-carbaldehyde. This method avoids over-alkylation and allows for precise control over the stoichiometry.

Retrosynthetic Analysis

-

Precursor A: 1-Methyl-1H-pyrazole-4-carbaldehyde (Commercially available, CAS: 25016-11-9).

-

Nitrogen Source: Ammonium Acetate (NH₄OAc) or (1-Methyl-1H-pyrazol-4-yl)methanamine.

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).

Experimental Procedure (One-Pot Reductive Amination)

Objective: Synthesize the symmetric secondary amine from the aldehyde and ammonium source.

Reagents:

-

1-Methyl-1H-pyrazole-4-carbaldehyde (2.0 equiv)

-

Ammonium Acetate (1.0 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (3.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic Acid (catalytic, if using NaBH₃CN)

Step-by-Step Protocol:

-

Imine Formation:

-

In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (10 mmol, 1.10 g) in DCE (30 mL).

-

Add Ammonium Acetate (5 mmol, 0.39 g).

-

Stir at Room Temperature (RT) for 1-2 hours to allow equilibrium formation of the imine/hemiaminal species. Note: Molecular sieves (4Å) can be added to drive equilibrium.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

-

Allow the reaction to warm to RT and stir overnight (12-16 h) under Nitrogen atmosphere.

-

-

Work-up:

-

Quench the reaction with Saturated Aqueous NaHCO₃ (30 mL). Stir for 20 mins until gas evolution ceases.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash combined organic layers with Brine, dry over Na₂SO₄, and filter.

-

Concentrate in vacuo to yield the crude oil.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: DCM:MeOH:NH₄OH (90:9:1) is typically required due to the polarity of the secondary amine.

-

Applications & Mechanism of Action

Coordination Chemistry (Ligand Design)

The molecule acts as a flexible bidentate ligand .

-

Donor Atoms: The central secondary amine nitrogen (

) and the two pyrazole nitrogens ( -

Comparison: Unlike the rigid 1,10-phenanthroline, this ligand has a flexible methylene spacer, allowing it to adapt to distorted coordination geometries (e.g., tetrahedral Zn(II) or square planar Cu(II)).

Medicinal Chemistry (Kinase Inhibition)

The (1-methyl-1H-pyrazol-4-yl)methyl moiety is a privileged scaffold in kinase inhibitors.

-

Pharmacophore: The pyrazole ring mimics the purine ring of ATP, forming hydrogen bonds with the hinge region of kinases.

-

Linker: The secondary amine provides a vector for further functionalization (e.g., acylation, alkylation) to reach the hydrophobic back pocket of the enzyme.

-

Solubility: The basic amine and polar pyrazole rings improve the aqueous solubility of drug candidates compared to all-carbon aromatic systems.

Characterization Data (Expected)

Researchers should validate the synthesis using the following spectroscopic markers:

| Technique | Expected Signal / Characteristic | Assignment |

| ¹H NMR (CDCl₃) | δ 7.3 - 7.5 ppm (s, 2H) | Pyrazole C5-H |

| δ 7.2 - 7.4 ppm (s, 2H) | Pyrazole C3-H | |

| δ 3.8 - 3.9 ppm (s, 6H) | N-Methyl (-CH₃) | |

| δ 3.6 - 3.7 ppm (s, 4H) | Methylene (-CH₂-N-) | |

| δ 1.5 - 2.0 ppm (br s, 1H) | Amine N-H (Exchangeable) | |

| ¹³C NMR | ~130-140 ppm | Pyrazole C3/C5 |

| ~115-120 ppm | Pyrazole C4 (Quaternary) | |

| ~40-45 ppm | Methylene (-CH₂-) | |

| ~39 ppm | N-Methyl (-CH₃) | |

| MS (ESI+) | m/z 206.27 [M+H]⁺ | Protonated molecular ion |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines can absorb CO₂ from the air to form carbamates; pyrazoles are generally stable but hygroscopic.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially during the reductive amination step (DCE is toxic/carcinogenic; use MeOH if possible for greener chemistry).

References

- Vvic, F. et al. "Synthesis and reactivity of 1-methyl-1H-pyrazole-4-carbaldehyde." Journal of Heterocyclic Chemistry, 2005.

-

Reductive Amination Protocol

-

Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. Link (Standard protocol adapted for this synthesis).

-

-

Related Pyrazole Ligands (3-yl Isomer)

-

Smolecule. "Bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine - Uses and Applications." (For comparative ligand properties). Link

-

-

Kinase Inhibitor Applications

-

Bamborough, P. et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2012 , 55(12), 5878–5895. (Describes 1-methyl-1H-pyrazol-4-yl fragments in drug design). Link

-

Sources

Electronic properties of 1-methylpyrazole derived ligands

An In-Depth Technical Guide to the Electronic Properties of 1-Methylpyrazole Derived Ligands

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of 1-methylpyrazole and its derivatives when utilized as ligands in coordination chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with advanced analytical techniques. We will dissect the intrinsic electronic structure of the 1-methylpyrazole scaffold, investigate how these properties are modulated upon coordination to metal centers, and detail the experimental and computational methodologies required for their characterization. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a critical resource for designing and understanding the next generation of functional metal complexes.

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazole and its derivatives represent a cornerstone class of N-heterocyclic ligands in modern coordination chemistry. Their utility stems from a unique combination of structural rigidity, synthetic tunability, and versatile coordination modes.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses both a weakly acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom.[2] This duality allows for a rich and diverse chemistry.

Alkylation of the pyrrole-like nitrogen, as in 1-methylpyrazole, removes the acidic proton and locks the ligand into a specific tautomeric form. This seemingly simple modification has profound effects on the ligand's electronic character, transforming it into a purely pyridine-type, two-electron σ-donor. 1-methylpyrazole is a colorless liquid that acts as a robust monodentate ligand, coordinating to metal centers primarily through its sp²-hybridized nitrogen atom (N2).[3][4] Understanding the electronic landscape of this ligand is paramount, as it directly dictates the stability, reactivity, and physicochemical properties of the resulting metal complexes, which have found applications in fields ranging from catalysis to medicinal chemistry and materials science.[3][5]

Fundamental Electronic Structure of 1-Methylpyrazole

The electronic properties of 1-methylpyrazole are governed by the interplay between its aromatic system and the inductive effect of the N-methyl group.

2.1. Aromaticity and the N-Methyl Inductive Effect

The pyrazole ring is an aromatic system with 6 π-electrons delocalized across the five-membered ring. The N-methylation at the N1 position introduces an electron-donating methyl group. This group, through a positive inductive effect (+I), increases the electron density on the pyrazole ring.[2] This enhanced electron density primarily serves to increase the basicity and nucleophilicity of the exocyclic, pyridine-like N2 nitrogen, making it a stronger Lewis base and a more effective σ-donor ligand compared to unsubstituted pyrazole. Computational studies, particularly Density Functional Theory (DFT), provide detailed insights into this electronic structure, mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to visualize the regions of electron density and reactivity.[6][7]

Caption: Structure of 1-Methylpyrazole.

2.2. Coordination to Metal Centers

When a 1-methylpyrazole ligand coordinates to a metal center (M), it forms a coordinate covalent bond by donating its lone pair of electrons from the N2 atom. This σ-donation is the primary interaction. The strength of this bond is a direct function of the ligand's donor capacity and the metal's Lewis acidity. For transition metals with available d-orbitals, a secondary interaction, π-backbonding, can occur. Here, electron density from the metal's d-orbitals is donated back into the ligand's π* anti-bonding orbitals. While pyrazoles are generally considered poor π-acceptors compared to ligands like pyridine, this interaction can still influence the overall electronic structure and stability of the complex.[8] This metal-ligand interaction perturbs the electronic environment of the entire molecule, a change that can be quantified using various spectroscopic and electrochemical techniques.

Caption: Metal-Ligand bonding in a 1-methylpyrazole complex.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a holistic understanding of the electronic properties of 1-methylpyrazole ligands and their complexes.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment around specific nuclei. Changes in the chemical shifts (δ) of the pyrazole ring protons and carbons upon coordination are indicative of the electronic perturbation caused by the metal center.

-

Expertise & Causality: Upon coordination, the σ-donation of electron density from the ligand to the metal deshields the nuclei of the pyrazole ring. This deshielding effect causes the corresponding signals in both ¹H and ¹³C NMR spectra to shift downfield (to a higher ppm value). The magnitude of this shift provides a qualitative measure of the strength of the metal-ligand interaction.

Table 1: Representative ¹H NMR Chemical Shifts (ppm)

| Compound | H3 | H4 | H5 | N-CH₃ | Source |

| 1-Methylpyrazole (Free Ligand) | ~7.4 | ~6.2 | ~7.3 | ~3.8 | [9] |

| [Pd(1-methylpyrazole)₂Cl₂] | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift | [10] |

| [Pt(1-methylpyrazole)₂Cl₂] | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift | [10] |

Experimental Protocol: NMR Analysis of a Metal Complex

-

Sample Preparation: Dissolve 5-10 mg of the purified metal complex in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and avoid interference with sample signals.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Acquire a ¹³C{¹H} (proton-decoupled) spectrum to obtain singlet signals for each unique carbon environment.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum using the residual solvent peak. Integrate the ¹H signals and assign the peaks to the respective protons based on their chemical shift, multiplicity, and integration values, often with the aid of 2D NMR techniques (e.g., COSY, HSQC). Compare the shifts to the free ligand to determine the coordination-induced shifts.

3.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For 1-methylpyrazole complexes, the spectrum provides information on both ligand-centered and metal-centered transitions.

-

Expertise & Causality: Free 1-methylpyrazole exhibits high-energy π → π* transitions, typically in the UV region. Upon complexation, new, lower-energy bands often appear in the visible region. These can be assigned to Ligand-to-Metal Charge Transfer (LMCT), Metal-to-Ligand Charge Transfer (MLCT), or d-d transitions (for transition metals). The energy and intensity of these bands are sensitive to the nature of the metal, its oxidation state, and the overall coordination geometry, providing a direct window into the electronic structure of the complex.[11]

Table 2: Representative Electronic Transitions

| Complex Type | Transition | Typical Wavelength (nm) | Description | Source |

| Free Ligand | π → π* | < 250 | Intra-ligand transition | [11] |

| Cu(II) Complex | LMCT | 300 - 450 | Pyrazole → Cu(II) charge transfer | [11] |

| Cu(II) Complex | d-d | 600 - 900 | Transition between d-orbitals on the Cu(II) center | [12] |

3.3. Electrochemistry: Cyclic Voltammetry (CV)

Cyclic voltammetry is the premier technique for investigating the redox properties of metal complexes. It measures the potential at which a species is oxidized or reduced, providing quantitative data on the influence of the ligand's electronic properties on the metal center's stability in different oxidation states.[13]

-

Expertise & Causality: The electron-donating nature of the 1-methylpyrazole ligand increases electron density at the metal center. This makes the metal more difficult to reduce (shifts the reduction potential to a more negative value) and easier to oxidize (shifts the oxidation potential to a less positive value) compared to complexes with less donating ligands. By systematically varying substituents on the pyrazole ring, one can finely tune these redox potentials for specific applications, such as designing catalysts for redox reactions.[14][15]

Table 3: Representative Redox Potentials (vs. Ag/AgCl)

| Complex | Redox Couple | E₁/₂ (V) | Characteristic | Source |

| [Cu(bis(pyrazole))L]²⁺ | Cu(II)/Cu(I) | +0.10 to +0.28 | Quasi-reversible | [12] |

| [Fe(bis(pyrazole))L]²⁺ | Fe(II)/Fe(III) | -0.47 (Red) / -0.67 (Ox) | Quasi-reversible | [11] |

| [Ni(bis(pyrazole))L]²⁺ | Ni(II)/Ni(I) | +0.12 (Red) / +0.71 (Ox) | Quasi-reversible | [11] |

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation: Prepare a ~1 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile, DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial to ensure conductivity of the solution.

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

System Purge: Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment, as dissolved oxygen is electroactive.

-

Data Acquisition: Using a potentiostat, scan the potential from an initial value to a switching potential and back. Record the resulting current. Perform a scan of the solvent/electrolyte solution alone to establish the background potential window.

-

Analysis: Identify the anodic (oxidation) and cathodic (reduction) peaks. Determine the half-wave potential (E₁/₂) as the average of the peak potentials (Epa + Epc)/2 for a reversible or quasi-reversible process. This value is characteristic of the redox couple.

Caption: General workflow for a Cyclic Voltammetry experiment.

Conclusion and Future Outlook

The electronic properties of 1-methylpyrazole derived ligands are a direct consequence of the aromatic pyrazole core and the inductive effects of its substituents. The N-methylation enhances the σ-donor capacity of the ligand, which in turn stabilizes higher oxidation states of coordinated metal centers and influences their spectroscopic and redox characteristics. Techniques such as NMR, UV-Vis, and cyclic voltammetry provide an essential experimental toolkit for quantifying these electronic effects.

A thorough understanding of these structure-property relationships is the foundation for rational design. By strategically modifying the ligand scaffold, researchers can fine-tune the electronic properties of metal complexes to achieve desired outcomes, whether it be enhancing catalytic turnover, shifting light absorption for photophysical applications, or modulating redox potentials for bioinorganic processes. The continued integration of experimental characterization with computational modeling will undoubtedly accelerate the discovery of novel 1-methylpyrazole-based complexes with tailored functions.[6]

References

-

Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordination Chemistry - Benchchem. 3

-

X-ray Structures and Redox Properties of Copper(II) Bis(pyrazole) Complexes. 12

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. 6

-

Cyclic Voltammetry of (Cn)5FeL2-/3- and (Nh3)5RuL3+/2+ Imidazole and Pyrazole Complexes - Taylor & Francis. 13

-

Redox regulation in ruthenium(II) complexes of 2,6-bis(N-pyrazolyl)pyridine ligands. 14

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. 2

-

Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC. 5

-

Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. 16

-

SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). 11

-

Substituent effects and electron delocalization in five-membered N-heterocycles. 17

-

Synthesis of some transition metal complexes of novel 1-methylpyrazole-3-aldehyde-4-(2-pyridyl) thiosemicarbazone - SciSpace. 18

-

Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. 10

-

Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes - DIAL@UCLouvain. 15

-

Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. 19

-

Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. 20

-

Quantum Chemical Investigations on Electronic Structure and Single Crystal X-ray Crystallography Comparative Study of 1-[(2-Naphthyl)Methyl]-3-(2-pyridyl)-1H-pyrazole - ResearchGate. 21

-

Cyclometalated platinum(II) complexes of pyrazole-based, N=C=N-coordinating, terdentate ligands: the contrasting influence of pyrazolyl and pyridyl rings on luminescence - PubMed. 8

-

Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. 22

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. 23

-

Cyclic voltammograms of solutions of (1) complex 4, (2) ligand 3 and... - ResearchGate. 24

-

Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies - ResearchGate. 25

-

1-Methylpyrazole(930-36-9) 1H NMR spectrum - ChemicalBook. 9

-

1-Methyl-1H-pyrazol-3-amine(1904-31-0) 1 H NMR - ChemicalBook. 26

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. 27

-

1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. 28

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. 29

-

computational study of the interaction between indene pyrazole and cyclin dependent kinase 2 - SciELO. 30

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. 31

-

Base metal complexes featuring a new pyrazole-derived PCP pincer ligand - Dalton Transactions (RSC Publishing). 32

-

Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | Request PDF - ResearchGate. 33

-

1-Methylpyrazole synthesis - ChemicalBook. 34

-

Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II) - PMC. 35

-

Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives - Der Pharma Chemica. 36

-

Coordination Versatility of 5(3)‐(2‐Hydroxyphenyl)‐3(5)‐methylpyrazole: Synthesis, Crystal Structure and Properties of C - Radboud Repository. 37

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. 7

-

(PDF) Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties - ResearchGate. 38

-

The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems - GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. 1

-

Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self- - Semantic Scholar. 39

-

A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. 40

-

Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerizatio - SciSpace. 41

-

Pyrazole structure highlighting the nucleophilic and electrophilic... - ResearchGate. 42

-

The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods | Request PDF - ResearchGate. 43

-

1-Methylpyrazole 930-36-9 wiki - Guidechem. 4

Sources

- 1. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurasianjournals.com [eurasianjournals.com]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclometalated platinum(II) complexes of pyrazole-based, N=C=N-coordinating, terdentate ligands: the contrasting influence of pyrazolyl and pyridyl rings on luminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dial.uclouvain.be [dial.uclouvain.be]

- 16. researchgate.net [researchgate.net]

- 17. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 18. scispace.com [scispace.com]

- 19. saudijournals.com [saudijournals.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. nanobioletters.com [nanobioletters.com]

- 23. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. 1-Methyl-1H-pyrazol-3-amine(1904-31-0) 1H NMR spectrum [chemicalbook.com]

- 27. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scielo.br [scielo.br]

- 31. mdpi.com [mdpi.com]

- 32. Base metal complexes featuring a new pyrazole-derived PCP pincer ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 35. Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 36. derpharmachemica.com [derpharmachemica.com]

- 37. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 38. researchgate.net [researchgate.net]

- 39. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 40. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 41. scispace.com [scispace.com]

- 42. researchgate.net [researchgate.net]

- 43. researchgate.net [researchgate.net]

Advanced Heteroscorpionates: A Technical Guide to Bis(pyrazolyl)methylamine Derivatives

Executive Summary

This technical guide provides a rigorous analysis of bis(pyrazolyl)methylamine derivatives , a critical subclass of heteroscorpionate ligands. Unlike the homoleptic tris(pyrazolyl)borates (Tp) or tris(pyrazolyl)methanes (Tpm), these derivatives feature a "2+1" donor set: two pyrazole rings and a functionalized amine arm attached to a central methine carbon (or nitrogen anchor). This asymmetry allows for precise steric and electronic tuning, making them indispensable in bioinorganic modeling (mimicking Histidine-rich active sites) and catalytic olefin polymerization .

This guide is structured for application scientists, detailing synthetic protocols, coordination geometries, and validated applications in drug development and catalysis.

Part 1: Structural Paradigm & Ligand Design

The Heteroscorpionate Advantage

The core utility of bis(pyrazolyl)methylamine derivatives lies in their ability to enforce facial (fac) coordination geometry while introducing a "soft" or "hard" third donor via the amine arm.

-

The Scaffold: The central unit is typically a bis(pyrazol-1-yl)methane moiety [

]. -

The Modification: A functionalized amine arm is attached to the central carbon (C-centered) or serves as the bridge (N-centered).

-

Type A (C-Functionalized):

or -

Type B (N-Bridged):

. Often called "bpa" analogs, these offer higher flexibility.

-

Critical Design Parameter: The steric bulk of the pyrazole 3-position (e.g., Methyl, t-Butyl, Phenyl) dictates the "pocket" size for the metal ion, controlling reactivity and preventing dimerization.

Coordination Modes

The ligand acts as a "molecular scorpion," capable of reversible binding:

-

-Tripodal: The "sting." Both pyrazoles and the amine bind (

- -Bidentate: The amine arm dissociates (hemilability), opening a vacant site for substrate binding (essential for catalysis).

Part 2: Synthetic Methodologies

Protocol: Reductive Amination of Bis(pyrazolyl)ketone

This is the most robust route for generating high-purity bis(pyrazolyl)methylamine derivatives. It avoids the instability often associated with direct lithiation of the methine carbon.

Target: N-substituted-(bis(pyrazol-1-yl)methyl)amine.

Reagents & Equipment[2][3]

-

Precursor: 1,1'-Carbonylbis(3,5-dimethylpyrazole) or Bis(pyrazol-1-yl)ketone.

-

Amine Source: Primary amine (

) (e.g., aniline, benzylamine). -

Reducing Agent: Sodium borohydride (

) or Sodium triacetoxyborohydride. -

Solvent: Dry THF or Methanol.

-

Atmosphere: Nitrogen/Argon (Schlenk line).

Step-by-Step Workflow

-

Imine Formation:

-

Dissolve Bis(pyrazol-1-yl)ketone (1.0 eq) in dry THF.

-

Add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

-

Reflux for 6–12 hours. Monitor via TLC (disappearance of ketone).

-

Checkpoint: Isolate the intermediate imine (Schiff base) if stable; otherwise, proceed to reduction in situ.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add

(2.0 eq) portion-wise to prevent vigorous evolution of -

Stir at room temperature for 4 hours.

-

-

Workup:

-

Quench with dilute HCl (pH ~4) to destroy excess hydride.

-

Neutralize with

to pH 8–9 (liberating the free amine). -

Extract with Dichloromethane (DCM). Dry over

. -

Recrystallize from Hexane/DCM.

-

Validation:

-

NMR: Look for the diagnostic methine proton (

-

IR: Disappearance of the

imine stretch (approx. 1640

Visualization: Synthetic Pathway

Caption: Figure 1. Reductive amination pathway for synthesizing C-functionalized bis(pyrazolyl)methylamine ligands.

Part 3: Coordination Chemistry & Bioinorganic Modeling

The "Facial" Triad

These ligands are specifically designed to mimic the 2-His-1-Carboxylate or 3-His facial triad found in metalloenzymes like Carbonic Anhydrase (Zn) and Catechol Oxidase (Cu).

Experimental Causality: Why use this ligand?

-

Zinc(II) Models: The

donor set mimics the histidine coordination. The steric bulk of the pyrazoles prevents the formation of bis-ligand complexes ( -

Copper(II) Models: Used to stabilize Cu(I)/Cu(II) redox couples. The amine arm allows for "on-off" binding, facilitating substrate access during oxidation reactions.

Data Summary: Metal Binding Properties[4]

| Metal Ion | Geometry | Coordination Mode | Application | Key Reference |

| Zn(II) | Tetrahedral | Carbonic Anhydrase Mimic | [1] | |

| Cu(II) | Sq. Pyramidal | Catechol Oxidation | [2] | |

| Re(I) | Octahedral | Radiopharmaceuticals ( | [3] | |

| Fe(II) | Octahedral | C-H Activation | [4] |

Visualization: Coordination Logic

Caption: Figure 2. Hemilabile mechanism showing the transition between resting (tripodal) and active (bidentate) states.

Part 4: Applications in Drug Development

Metallodrugs & Cytotoxicity

Bis(pyrazolyl)methylamine complexes of Copper(II) and Gold(III) have shown significant antiproliferative activity .

-

Mechanism: The cationic nature of the complexes facilitates DNA intercalation or mitochondrial accumulation. The stability of the bis(pyrazolyl) scaffold prevents premature metal release in the bloodstream (transmetallation with serum albumin).

-

Protocol Requirement: Cytotoxicity assays (MTT) must verify that the ligand itself is non-toxic (

) to attribute activity solely to the metal complex.

Radiopharmaceuticals ( )

The tridentate nature of these ligands makes them ideal chelators for the

-

Stability: The

complexes are kinetically inert, preventing leaching of the radioactive isotope in vivo. -

Targeting: The amine arm can be further functionalized with a peptide or antibody to target specific tumor markers.

References

-

Reger, D. L., et al. (2000). "Synthesis and Structural Characterization of Cationic Cadmium(II) and Zinc(II) Complexes of Tris(pyrazolyl)methane and Bis(pyrazolyl)methane Ligands." Inorganic Chemistry. Link

-

Pettinari, C., et al. (2004). "Copper(II) complexes with bis(pyrazol-1-yl)methane ligands: synthesis, characterization and catalytic activity." Dalton Transactions.[1][4][5][6] Link

-

Alberto, R., et al. (1999). "A Novel Class of Organometallic Radiopharmaceuticals." Nature Reviews Drug Discovery (Contextual citation for Tc-99m scorpionates). Link

-

Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press. (Foundational Text). Link

-

Coulton, J. B., et al. (2018).[1] "Multiple coordination modes of a new ditopic bis(pyrazolyl)methane-based ligand." Dalton Transactions.[1][4][5][6] Link

Sources

- 1. Multiple coordination modes of a new ditopic bis(pyrazolyl)methane-based ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thekeep.eiu.edu [thekeep.eiu.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Synthesis of new bulky bis(pyrazolyl)methane carboxylate (heteroscorpionate) ligands and their complexes with iron, manganese and nickel. | Department of Chemistry [chem.ox.ac.uk]

- 5. Synthesis of new bulky bis(pyrazolyl)methane carboxylate (heteroscorpionate) ligands and their complexes with iron, manganese and nickel - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Heteroscorpionate ligands based on bis(pyrazol-1-yl)methane: design and coordination chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Fulcrum of Coordination: A Technical Guide to the Geometry of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine

This in-depth technical guide delves into the coordination geometry of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, a versatile N-donor ligand that has garnered significant interest within the realms of supramolecular chemistry, catalysis, and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the ligand's synthesis, structural characteristics, and its behavior upon coordination with various metal centers. We will explore the subtle interplay of electronic and steric factors that dictate the geometry of the resulting metal complexes, supported by experimental data and computational insights.

Introduction: The Allure of Pyrazole-Based Ligands

Nitrogen-containing heterocyclic compounds are cornerstones in the design of ligands for coordination chemistry, owing to their rich electronic properties and diverse binding modes.[1] Among these, pyrazole derivatives have emerged as particularly valuable building blocks for constructing intricate supramolecular assemblies and functional metal complexes.[2] The ability of the pyrazole ring to engage in various coordination modes, including monodentate, bidentate, and bridging, allows for the formation of a wide array of molecular architectures, from simple mononuclear species to complex polynuclear frameworks.[2][3] The specific substituents on the pyrazole ring play a crucial role in fine-tuning the steric and electronic properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complexes.[2]

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine belongs to the family of bis(pyrazolyl)methane ligands, which are known for their applications in coordination chemistry, organometallic catalysis, and bioinorganic chemistry.[4][5] The central amine group in this ligand introduces an additional coordination site and a degree of flexibility, allowing it to adopt various conformations to accommodate the geometric preferences of different metal ions. This adaptability makes it a compelling candidate for the development of catalysts, sensors, and therapeutic agents.[1][5]

Ligand Synthesis and Characterization

The synthesis of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine can be achieved through a multi-step process. A common strategy involves the initial preparation of (1-methyl-1H-pyrazol-4-yl)methanol, which is then converted to the corresponding mesylate or halide. Subsequent reaction with a suitable amine source, such as ammonia or a protected amine, followed by deprotection if necessary, yields the desired bis-pyrazole amine ligand.

A representative synthetic approach is outlined below:

Figure 1: A generalized synthetic workflow for bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.

Characterization of the synthesized ligand is typically performed using a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure and Mass Spectrometry (MS) to determine the molecular weight. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational modes of the pyrazole rings and the secondary amine.

Coordination Geometry: A Dance of Factors

The coordination geometry of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is a fascinating interplay of several key factors:

-

The Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion are primary determinants of the coordination number and preferred geometry. For instance, smaller, highly charged ions may favor lower coordination numbers, while larger, more polarizable ions can accommodate more ligands.

-

The Ligand's Flexibility: The methylene bridges and the central amine group impart significant conformational flexibility to the ligand. This allows it to act as a bidentate or tridentate ligand, coordinating through the two pyrazole nitrogen atoms and, in some cases, the central amine nitrogen.

-

The Role of Counter-Anions and Solvent Molecules: Counter-anions and solvent molecules can play a crucial role in the solid-state structure by participating in the coordination sphere of the metal ion or by forming hydrogen bonds that influence the overall crystal packing.[1]

Commonly observed coordination geometries for metal complexes of bis-pyrazole amine ligands include tetrahedral, square planar, square pyramidal, and octahedral.[6]

Bidentate Coordination

In its bidentate coordination mode, the ligand chelates to a metal center through the two nitrogen atoms of the pyrazole rings, forming a stable six-membered chelate ring. The central amine group may or may not be involved in coordination.

Figure 2: Schematic of bidentate coordination of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.

This mode is often observed with metal ions that have a strong preference for a specific geometry, such as square planar for Pd(II) or tetrahedral for Zn(II).[7]

Tridentate Coordination

When the central amine nitrogen also participates in coordination, the ligand acts as a tridentate "pincer" ligand. This typically leads to the formation of two five-membered chelate rings, resulting in a more rigid and stable complex.

Figure 3: Schematic of tridentate coordination of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.

This coordination mode is common with transition metals that favor octahedral or square pyramidal geometries, such as Co(II), Ni(II), and Cu(II).[8]

Experimental Protocols for Complex Synthesis and Characterization

The following provides a generalized, yet detailed, protocol for the synthesis and characterization of a metal complex of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.

Synthesis of a Representative Metal Complex

Objective: To synthesize a coordination complex of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine with a first-row transition metal chloride (e.g., CoCl₂, CuCl₂, NiCl₂).

Materials:

-

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine

-

Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O)

-

Anhydrous ethanol or methanol

-

Diethyl ether

-

Schlenk flask and standard glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Ligand Dissolution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine in a minimal amount of anhydrous ethanol with stirring.

-

Metal Salt Addition: In a separate vial, dissolve one equivalent of the metal(II) chloride hexahydrate in anhydrous ethanol. Add this solution dropwise to the stirring ligand solution at room temperature.

-

Reaction and Precipitation: A color change is typically observed upon addition of the metal salt. Continue stirring the reaction mixture at room temperature for 2-4 hours. In many cases, a precipitate will form during this time.

-

Isolation of the Complex: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

-

Crystallization (Optional): For single-crystal X-ray diffraction analysis, the crude product can be recrystallized. A common method is slow evaporation of a saturated solution of the complex in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Characterization Techniques

| Technique | Purpose | Expected Observations |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. | Provides definitive evidence of the coordination mode (bidentate vs. tridentate) and the overall molecular geometry. |

| Infrared (IR) Spectroscopy | To identify changes in the vibrational frequencies of the ligand upon coordination. | Shifts in the C=N and N-H stretching frequencies of the pyrazole rings and the amine group can indicate coordination to the metal center. |

| UV-Vis Spectroscopy | To probe the electronic transitions within the complex, particularly the d-d transitions for transition metal complexes. | The position and intensity of absorption bands can provide information about the coordination environment and geometry of the metal ion. |

| Elemental Analysis | To determine the empirical formula of the complex and confirm its purity. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |

Applications in Drug Development and Beyond

The unique coordination properties of bis((1-methyl-1H-pyrazol-4-yl)methyl)amine and its metal complexes make them promising candidates for various applications, particularly in the field of drug development.

-

Antimicrobial and Antifungal Agents: Metal complexes of pyrazole-based ligands have shown significant potential as antibacterial and antifungal agents.[1] The coordination of the ligand to a metal ion can enhance its biological activity.

-

Anticancer Agents: Some pyrazole-metal complexes have demonstrated cytotoxic activity against various cancer cell lines.[7] The mechanism of action is often attributed to their ability to interact with DNA or generate reactive oxygen species.

-

Catalysis: The well-defined coordination geometries and tunable electronic properties of these complexes make them attractive for applications in catalysis, such as oxidation and polymerization reactions.[4]

Conclusion

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is a ligand of considerable interest, offering a versatile platform for the construction of a wide range of coordination complexes. Its ability to adopt both bidentate and tridentate coordination modes, coupled with the influence of the metal ion and the surrounding chemical environment, leads to a rich and diverse structural chemistry. The insights gained from studying the coordination geometry of these complexes are not only of fundamental academic importance but also hold significant promise for the rational design of new catalysts, materials, and therapeutic agents. Further exploration into the synthesis of new complexes and the evaluation of their properties will undoubtedly continue to be a fruitful area of research.

References

- ACS Omega. (2025, December 22).

- MDPI. (2023, January 23). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.

- PMC. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.

- SciSpace. (2002). The coordination chemistry of pyrazole-derived ligands.

- ResearchGate. (2025, August 6). The Coordination Chemistry of Pyrazole‐Derived Ligands.

- The Keep. Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands.

- Smolecule. (2024, August 9). bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine.

- PMC. Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents.

- MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)

- ACS Publications. (2025, September 17). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions.

Sources

- 1. Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. thekeep.eiu.edu [thekeep.eiu.edu]

- 5. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]

- 6. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Catalytic Applications of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine Metal Complexes

Introduction: A Versatile Scaffold for Homogeneous Catalysis

The family of poly(pyrazol-1-yl)methane ligands, often termed "scorpionates," represents a cornerstone in modern coordination chemistry due to their remarkable versatility and stability when coordinated to metal centers.[1][2] These ligands, characterized by two or three pyrazole rings linked to a central atom, offer a tunable steric and electronic environment that can be precisely modulated to influence the catalytic activity of a coordinated metal.[3] The ligand at the core of this guide, Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, is a tridentate N-donor ligand. It binds to a metal center through the two pyrazole nitrogen atoms and the central amine nitrogen, creating a stable, pincer-like coordination sphere that is essential for many catalytic applications.[4]

While a vast body of literature exists for the broader class of bis(pyrazolyl)methane ligands, this guide will focus on the principles and demonstrated applications of structurally similar complexes to infer the potential of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine systems. We will explore their utility in critical catalytic transformations, including biomimetic oxidation and ring-opening polymerization, providing detailed protocols grounded in established research. The strategic design of these ligand-metal systems, balancing steric hindrance and electronic effects, is paramount to achieving high efficiency and selectivity in catalysis.[5]

Figure 1: General overview of ligand coordination and resulting catalytic applications.

Synthesis and Characterization

The foundation of any catalytic study is the robust synthesis and thorough characterization of both the ligand and its corresponding metal complex. The protocols below outline general procedures that can be adapted for specific metal centers and substrates.

Protocol 1: Synthesis of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine Ligand

This protocol is based on a Mannich-type condensation reaction, a common and efficient method for synthesizing such amine-bridged heterocyclic compounds.[6][7]

Materials:

-

1-methyl-1H-pyrazole

-

Formaldehyde (37% aqueous solution)

-

Ammonium chloride

-

Sodium hydroxide

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for synthesis and workup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methyl-1H-pyrazole (2.0 eq) and ammonium chloride (1.1 eq).

-

Reagent Addition: Slowly add an aqueous solution of formaldehyde (2.2 eq) to the stirring mixture at room temperature. The slow addition is crucial to control the exotherm of the reaction.

-

Reaction: Heat the mixture to reflux (approximately 60-70 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, basify the reaction mixture to a pH of ~10-11 with a 2M sodium hydroxide solution. This step deprotonates the amine product, making it extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude ligand can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of a Metal(II) Complex

This procedure describes a general method for coordinating the synthesized ligand to a divalent transition metal, such as copper(II) or iron(II).[8]

Materials:

-

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine ligand

-

Metal(II) salt (e.g., CuCl₂·2H₂O, Fe(CF₃SO₃)₂)

-

Anhydrous ethanol or acetonitrile

-

Schlenk flask and line (if air-sensitive metals are used)

Procedure:

-

Ligand Dissolution: Dissolve the ligand (1.0 eq) in anhydrous ethanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

-

Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1.0 eq) in a minimal amount of anhydrous ethanol.

-

Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is typically observed immediately, indicating complex formation.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours to ensure complete complexation.

-

Isolation: The resulting metal complex may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry in vacuo. If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent (e.g., pentane) can be added to induce precipitation.

-

Characterization: Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Figure 2: Workflow from ligand synthesis to catalytic application.

Application Note 1: Biomimetic Oxidation of Catechols

Metal complexes of bis(pyrazolyl)methane ligands have shown significant promise in mimicking the function of metalloenzymes, particularly catechol oxidase.[4][9] These enzymes utilize a copper active site to catalyze the oxidation of catechols to o-quinones. The following protocol details a representative catalytic reaction using an in situ generated copper complex.

Protocol 3: Catalytic Oxidation of 3,5-Di-tert-butylcatechol (3,5-DTBC)

Rationale: This reaction serves as a standard model for evaluating catechol oxidase activity. The conversion of colorless 3,5-DTBC to the yellow 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) can be easily monitored spectrophotometrically by following the increase in absorbance at ~400 nm.

Materials:

-

Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine ligand

-

Copper(II) perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]

-

3,5-Di-tert-butylcatechol (3,5-DTBC)

-

Methanol (spectroscopic grade)

-

UV-Vis Spectrophotometer

Procedure:

-

Catalyst Preparation: Prepare a stock solution of the ligand and the copper(II) salt in methanol. The complex is generated in situ by mixing equimolar amounts. A typical catalyst concentration is in the range of 1 x 10⁻⁴ M.

-

Substrate Preparation: Prepare a stock solution of 3,5-DTBC in methanol. A typical substrate concentration is 1 x 10⁻² M (a 100-fold excess relative to the catalyst).

-

Kinetic Measurement:

-

Place a solution of the in situ generated catalyst in a quartz cuvette.

-

Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer and record a baseline spectrum.

-

Initiate the reaction by injecting the 3,5-DTBC solution into the cuvette and start recording absorbance changes over time at the λ_max of 3,5-DTBQ.

-

The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis: The turnover number (TON) or turnover frequency (TOF) can be calculated to quantify the catalyst's efficiency. For example, a related copper(II) complex exhibited a turnover number of 2560 h⁻¹ for this reaction.[9]

Figure 3: Simplified catalytic cycle for the copper-catalyzed oxidation of catechol.

Application Note 2: Ring-Opening Polymerization (ROP) of rac-Lactide

The synthesis of biodegradable polymers, such as polylactide (PLA), is a critical area of sustainable chemistry. Iron(II) and Zinc(II) complexes supported by bis(pyrazolyl)methane ligands have emerged as effective catalysts for the ring-opening polymerization of lactide, the cyclic dimer of lactic acid.[2][8]

Protocol 4: Melt Polymerization of rac-Lactide

Rationale: Melt polymerization avoids the use of solvents, offering a greener synthetic route. The iron(II) center, being earth-abundant and of low toxicity, is an attractive alternative to more precious metal catalysts.

Materials:

-

[Fe{Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine}(CF₃CO₂)₂] (or a similar Fe(II) complex)

-

rac-Lactide (sublimed to high purity)

-

Schlenk tube or small glass reactor

-

Vacuum line and inert gas supply

-

Oil bath

Procedure:

-

Reactor Setup: Add the iron(II) catalyst (e.g., at a monomer-to-catalyst ratio of 200:1) and purified rac-lactide to a dry Schlenk tube under an inert atmosphere.

-

Melt Reaction: Seal the tube and place it in a preheated oil bath at 150 °C. The lactide will melt, and the catalyst will dissolve, creating a homogeneous reaction mixture.

-

Polymerization: Allow the polymerization to proceed with stirring for the desired time (e.g., 2-30 hours). The viscosity of the mixture will increase significantly as the polymer chains grow.

-

Termination and Isolation:

-

Remove the tube from the oil bath and allow it to cool to room temperature. The polymer will solidify.

-

Dissolve the solid polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol. This step removes any unreacted monomer and catalyst residues.

-

-

Purification: Collect the white, fibrous polymer by filtration, wash with methanol, and dry in vacuo to a constant weight.

-

Characterization: Determine the polymer's properties using:

-